N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide
Description
N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide is a complex organic compound characterized by its unique bicyclo[222]octane structure and the presence of difluoromethoxy and methoxy groups on the phenyl ring
Properties
IUPAC Name |
N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-23-14-3-2-13(10-15(14)24-17(19)20)11-16(22)21-18-7-4-12(5-8-18)6-9-18/h2-3,10,12,17H,4-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIZAZQBMDVKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC23CCC(CC2)CC3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the bicyclo[222]octane core This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets. The difluoromethoxy and methoxy groups on the phenyl ring can modulate the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.2]octanyl)-2-[3-(methoxy)-4-methoxyphenyl]acetamide: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
N-(1-bicyclo[2.2.2]octanyl)-2-[3-(difluoromethoxy)-4-hydroxyphenyl]acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both difluoromethoxy and methoxy groups on the phenyl ring, combined with the bicyclo[222]octane core, makes N-(1-bicyclo[222]octanyl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
